molecular formula C11H21NO3S B13573984 4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol CAS No. 1190044-28-0

4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol

Cat. No.: B13573984
CAS No.: 1190044-28-0
M. Wt: 247.36 g/mol
InChI Key: RBBODFRHIVPLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol is an organic compound that features a tetrahydrothiopyran ring with a Boc-protected amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the tetrahydrothiopyran ring. One common method involves the reaction of a suitable precursor with Boc anhydride in the presence of a base, such as triethylamine, to form the Boc-protected intermediate. This intermediate is then subjected to cyclization reactions to form the tetrahydrothiopyran ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with active sites on enzymes or receptors, modulating their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the tetrahydrothiopyran ring.

Properties

CAS No.

1190044-28-0

Molecular Formula

C11H21NO3S

Molecular Weight

247.36 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxythian-4-yl)methyl]carbamate

InChI

InChI=1S/C11H21NO3S/c1-10(2,3)15-9(13)12-8-11(14)4-6-16-7-5-11/h14H,4-8H2,1-3H3,(H,12,13)

InChI Key

RBBODFRHIVPLCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCSCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.